molecular formula C16H18N2O5 B5330818 Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B5330818
M. Wt: 318.32 g/mol
InChI Key: ICFXKPSUXSRSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine core (4,5-dihydropyridine) with multiple functional groups. Key structural elements include:

  • 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility.
  • 4-[(3-methoxyphenyl)carbamoyl] substituent: A carbamoyl group linked to a 3-methoxyphenyl moiety, which may influence steric and electronic interactions.
  • 2-methyl group: Contributes to steric hindrance and conformational stability.
  • Methyl ester at position 3: A common functional group for modulating lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 4-[(3-methoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9-14(16(21)23-3)12(8-13(19)17-9)15(20)18-10-5-4-6-11(7-10)22-2/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXKPSUXSRSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: PCC, DMP

    Reducing agents: NaBH4, LiAlH4

    Nucleophilic substitution reagents: Sodium ethoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological pathways and targets.

    Medicine: If found to have therapeutic properties, it could be developed into a pharmaceutical agent for treating specific diseases or conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Carboxylate Derivatives

Example 1 : Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate
  • Structural Differences :
    • Carbamoyl substituent : Cyclopropylmethyl vs. 3-methoxyphenyl.
    • Additional groups : A formyl group at position 2 of the phenyl ring and a hydroxy group at position 3.
  • The cyclopropylmethyl group may improve metabolic stability compared to aromatic substituents.
Example 2 : Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate
  • Structural Differences :
    • Ester group : Ethyl vs. methyl.
    • Substituent at position 6 : 4-(methylthio)phenyl vs. hydroxy and carbamoyl groups.
  • Impact: The methylthio group introduces sulfur-based hydrophobicity, altering membrane permeability.

Halogen-Substituted Analogues

Example : [(4-Chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
  • Structural Differences :
    • Halogen substituents : Bromine at position 5 vs. hydroxy and methyl groups in the target compound.
    • Carbamoyl linkage : Attached to a chlorophenyl group.
  • Antimicrobial activity is moderate to strong (Table 1), whereas the hydroxy group in the target compound may favor interactions with polar biological targets.

Table 1 : Biological Activity of Halogen-Substituted Analogues

Compound Name Antimicrobial Activity Anticancer Activity
[(4-Chlorophenyl)carbamoyl]methyl 5-bromo- Moderate to Strong Positive
[(4-Chlorophenyl)carbamoyl]methyl 5-chloro- Moderate Positive
[(4-Chlorophenyl)carbamoyl]methyl 5-fluoro- Weak to Moderate Negative

Dihydrothieno-Pyridine Derivatives

Example : Methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
  • Structural Differences: Core structure: Dihydrothieno-pyridine vs. dihydropyridine. Substituents: A thiophene ring fused to pyridine, with a 3-methoxybenzamido group.
  • Impact: The thiophene ring introduces sulfur atoms, which may alter electronic properties and redox stability.

Positional Isomers and Functional Group Variations

Example : Methyl 6-methoxy-5-methylpyridine-3-carboxylate
  • Structural Differences :
    • Position of substituents : Methoxy at position 6 vs. hydroxy at position 6 in the target compound.
    • Lack of carbamoyl group : Simpler structure with fewer hydrogen-bonding sites.
  • Impact: Methoxy groups are less polar than hydroxy groups, reducing solubility but increasing lipid bilayer penetration.

Key Findings and Uniqueness of the Target Compound

The uniqueness of Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate arises from:

Combination of Functional Groups : The simultaneous presence of hydroxy, carbamoyl, and methoxy groups creates a balance of polarity and steric effects, optimizing interactions with both hydrophilic and hydrophobic biological targets.

Synergistic Effects : The 3-methoxyphenyl carbamoyl group may confer selectivity for targets sensitive to aryl or methoxy motifs, such as G-protein-coupled receptors or cytochrome P450 enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.